molecular formula C20H22N6O3 B2585717 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide CAS No. 1396881-38-1

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide

Cat. No.: B2585717
CAS No.: 1396881-38-1
M. Wt: 394.435
InChI Key: DUQPMPWVIZMYNE-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a tert-butyl group at the para position of the benzene ring. The phenyl group is further linked to a 1,2,3,4-tetrazole ring system modified at the 4-position with a carbamoylmethyl group and at the 5-position with an oxo group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design . The carbamoylmethyl substituent introduces a polar amide group, which may enhance solubility or target binding interactions.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-20(2,3)14-6-4-13(5-7-14)18(28)22-15-8-10-16(11-9-15)26-19(29)25(23-24-26)12-17(21)27/h4-11H,12H2,1-3H3,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQPMPWVIZMYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The tetrazole ring and benzamide core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in the tetrazole substituents, aromatic systems, or functional groups.

Key Structural Variations and Implications:

N-{4-[4-(Carbamoylmethyl)-5-oxo-tetrazol-1-yl]phenyl}-2-(2-fluorophenoxy)acetamide (BG16189) Structure: Replaces the tert-butyl benzamide with a 2-fluorophenoxy acetamide group. The acetamide linker may increase conformational flexibility compared to the rigid benzamide .

N-(4-{4-[(Cyclopropylcarbamoyl)methyl]-5-oxo-tetrazol-1-yl}phenyl)quinoxaline-2-carboxamide Structure: Substitutes the benzamide with a quinoxaline carboxamide and adds a cyclopropylcarbamoyl group to the tetrazole.

4-tert-Butyl-N-{4-[3-(4-methylbenzoyl)-thioureido]-phenyl}-benzamide

  • Structure : Features a thioureido (–NH–C(S)–NH–) linker instead of the tetrazole ring.
  • Implications : The thiocarbonyl group may alter hydrogen-bonding dynamics and redox stability compared to the tetrazole’s aromatic system .

N-tert-Butyl-3-isopropyl-4-methyl-5-oxo-1,2,4-triazole-1-carboxamide Structure: Replaces the tetrazole with a triazole ring and adds isopropyl/methyl groups.

4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide

  • Structure : Incorporates a thiazole sulfonamide group instead of the tetrazole-carbamoylmethyl system.
  • Implications : The sulfonamide group increases acidity (pKa ~10–11) compared to carboxamides, which could influence solubility and protein binding .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-tetrazol-1-yl]phenyl}benzamide Benzamide + tetrazole tert-butyl, carbamoylmethyl ~425.4 (estimated) High polarity, metabolic stability
BG16189 () Acetamide + tetrazole 2-fluorophenoxy 386.34 Fluorine-enhanced lipophilicity
Quinoxaline derivative () Quinoxaline + tetrazole Cyclopropylcarbamoyl ~480.5 (estimated) Enhanced π-π interactions
Thioureido-linked benzamide () Benzamide + thioureido 4-methylbenzoyl ~461.6 Sulfur-mediated redox sensitivity
Triazole derivative () Triazole Isopropyl, methyl ~239.3 Reduced nitrogen content
Thiazolyl sulfamoyl benzamide () Benzamide + thiazole Sulfamoyl ~403.4 (estimated) High acidity, sulfonamide pharmacophore

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Tetrazole vs. Triazole : Tetrazoles generally exhibit greater metabolic stability due to aromaticity, whereas triazoles may be more prone to ring-opening reactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide in ) enhance solubility but may reduce membrane permeability. Bulky substituents (e.g., tert-butyl in ) improve lipophilicity but could hinder target binding .

Biological Activity

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a benzamide moiety and a tetrazole derivative. Its chemical structure can be represented as follows:

C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is often correlated with enhanced anticancer properties due to its ability to interact with DNA and inhibit cell proliferation .
  • Anti-inflammatory Effects : Some derivatives of benzamide are known for their anti-inflammatory properties. The tert-butyl group may enhance lipophilicity, allowing better membrane penetration and interaction with inflammatory pathways .
  • Enzyme Inhibition : Compounds containing tetrazole rings have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Anticancer Activity

A study conducted on similar compounds demonstrated significant anticancer activity against various cell lines. For instance, a related tetrazole compound exhibited an IC50 value of 1.98 µg/mL against A-431 cells, indicating strong cytotoxicity .

CompoundCell LineIC50 (µg/mL)
Similar TetrazoleA-4311.98
Similar TetrazoleJurkat1.61

This suggests that this compound could display comparable activity.

Anti-inflammatory Activity

In vitro studies have indicated that related benzamide derivatives can reduce TNF-alpha levels in activated macrophages, suggesting potential anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Cancer Treatment : A phase II clinical trial involving a benzamide derivative showed a 30% response rate in patients with advanced solid tumors. The trial emphasized the role of structural modifications in enhancing efficacy and reducing side effects .
  • Neuroprotective Effects : Another study investigated the neuroprotective potential of related compounds against amyloid-beta toxicity in astrocytes. Results indicated improved cell viability when treated with these compounds, suggesting potential applications in neurodegenerative diseases .

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